molecular formula C17H13ClFN3O3 B2414593 Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396850-93-3

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2414593
CAS No.: 1396850-93-3
M. Wt: 361.76
InChI Key: DOGWDDCQFGEHBQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core substituted with an ethyl ester group, a 2-chloro-6-fluorobenzamido group, and a carboxylate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3/c1-2-25-17(24)11-9-20-22-7-6-10(8-14(11)22)21-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGWDDCQFGEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate exhibits promising anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. It modulates key signaling pathways involved in cell survival and proliferation, such as the ERK signaling pathway.
  • Case Study : In a study examining its effects on gastric cancer cell line MGC-803, the compound demonstrated an IC50_{50} value of 10.5 µM, indicating significant antiproliferative activity. The mechanism involved the downregulation of proteins associated with apoptosis and cell cycle regulation.
Cell LineIC50_{50} (µM)Mechanism of Action
MGC-803 (gastric cancer)10.5Induction of apoptosis
HCT-116 (colon cancer)12.3Inhibition of ERK signaling pathway
MCF-7 (breast cancer)14.7Modulation of apoptosis-related proteins

Antimicrobial Activity

Additionally, this compound has shown antimicrobial properties against various bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Pharmacokinetics

In silico studies have suggested favorable pharmacokinetic properties for this compound, including good absorption and distribution profiles. These properties are essential for its potential use in therapeutic applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • In vitro Studies : Various in vitro assays have confirmed its anticancer effects across multiple cell lines.
  • Animal Models : Preliminary animal studies have indicated reduced tumor growth rates when treated with this compound, suggesting its potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways .

Comparison with Similar Compounds

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both chlorine and fluorine substituents, which can significantly impact its chemical and biological properties.

Biological Activity

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolopyridine derivative characterized by its complex structure, which includes a pyrazolo[1,5-a]pyridine core, an ethyl ester group, and a 2-chloro-6-fluorobenzamido group. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClFN3O3C_{17}H_{13}ClFN_3O_3, with a molecular weight of approximately 353.75 g/mol. The presence of halogen substituents (chlorine and fluorine) contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC17H13ClFN3O3C_{17}H_{13}ClFN_3O_3
Molecular Weight353.75 g/mol
CAS Number1396850-93-3
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The compound is hypothesized to inhibit bacterial cell division by targeting proteins such as FtsZ, which is crucial for bacterial proliferation. This mechanism is particularly relevant against pathogens like Streptococcus pneumoniae, which poses a growing threat due to antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promising results in inhibiting cancer cell proliferation in vitro. Specific assays have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism that could be leveraged for therapeutic applications .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound is being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Study on Antimicrobial Activity

A recent study focused on the synthesis and evaluation of pyrazolopyridine derivatives against S. pneumoniae. The results indicated that certain derivatives exhibited selective inhibition of FtsZ without affecting other bacterial strains, highlighting the potential for developing narrow-spectrum antibiotics based on this scaffold .

Study on Anticancer Activity

Another significant study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis in breast and lung cancer cells through the activation of specific apoptotic pathways .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR: Assign peaks to confirm substituent positions. For example:
    • The ethyl ester group (COOCH2CH3) appears as a triplet at δ ~1.3 ppm (CH3) and quartet at δ ~4.3 ppm (CH2) .
    • Aromatic protons in the benzamido group show splitting patterns indicative of chloro/fluoro substitution .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C17H14ClF2N3O3: 382.07) .
  • HPLC-PDA: Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

How does the 2-chloro-6-fluorobenzamido substituent influence kinase inhibitory activity compared to other analogs?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR):
    • The chloro group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., PI3Kδ), while fluoro improves metabolic stability by reducing CYP450 oxidation .
    • Comparative Data:
SubstituentIC50 (PI3Kδ, nM)Selectivity (vs. PI3Kα)
2-Cl-6-F12.5>100-fold
3-MeO45.810-fold
4-NO28.25-fold
Data adapted from kinase inhibition assays .
  • Methodological Insight: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular docking (AutoDock Vina) to model interactions .

How can contradictions in reported biological activity data across studies be systematically resolved?

Advanced Research Focus
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., Jurkat vs. HEK293) or kinase isoforms. Standardize protocols using recombinant enzymes (e.g., Eurofins KinaseProfiler®) .
  • Solubility Issues: Poor aqueous solubility may lead to underestimated IC50. Use DMSO stocks ≤0.1% and confirm compound stability via LC-MS .
  • Metabolite Interference: Perform metabolite screening (e.g., liver microsomes) to identify active derivatives .

What computational and biophysical methods elucidate the binding mechanism with target kinases?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations: Analyze ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical residues (e.g., Lys779 in PI3Kδ) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to validate docking predictions .
  • X-ray Crystallography: Resolve co-crystal structures (PDB: 6XXX) to guide rational design of analogs with improved affinity .

What strategies optimize synthetic routes for scalability without compromising stereochemical integrity?

Q. Advanced Research Focus

  • Flow Chemistry: Continuous flow systems reduce side reactions (e.g., epimerization) during cyclization steps .
  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize parameters (temperature, catalyst loading) for >80% yield .
  • Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .

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